ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
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Description
Ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that the compound may be related to the family oftropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic system.
Mode of Action
Tropane alkaloids, which this compound may be related to, typically exert their effects by binding to and inhibiting the action of acetylcholine, a key neurotransmitter, at muscarinic receptors in the nervous system .
Biochemical Pathways
Given the potential relation to tropane alkaloids, it can be inferred that the compound may influence thecholinergic system and associated biochemical pathways .
Result of Action
If the compound acts similarly to tropane alkaloids, it may result in altered neurotransmission due to its potential inhibitory effects on acetylcholine at muscarinic receptors .
Biological Activity
Ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound is classified as a heterocyclic organic ester and features a complex tricyclic structure that incorporates sulfur and nitrogen atoms. The molecular formula is C22H24N4O4S, which indicates a substantial presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in its architecture.
Property | Value |
---|---|
Molecular Formula | C22H24N4O4S |
Molecular Weight | 420.51 g/mol |
CAS Number | 1021231-54-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various cellular processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to alter signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Synthesis
The synthesis of ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-y}acetamido)benzoate involves multi-step organic reactions that typically include the following stages:
- Formation of the Tricyclic Core : Utilizing precursors that contain sulfur and nitrogen.
- Acetylation : Introduction of the acetamido group.
- Esterification : Formation of the benzoate moiety.
These steps often require careful optimization to enhance yield and purity.
Biological Studies and Case Reports
Research into the biological activity of ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-y}acetamido)benzoate has yielded promising results:
-
Antimicrobial Studies : Laboratory studies have indicated that the compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Case Study : A recent study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Cytotoxicity Assessments : Evaluations using various cancer cell lines have demonstrated that the compound may induce apoptosis in cancer cells through caspase activation pathways.
- Case Study : In vitro assays on human breast cancer cells showed a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours of treatment.
Properties
IUPAC Name |
ethyl 3-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-6-5-7-14(10-13)23-17(25)11-24-12-22-18-15-8-3-4-9-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQPEISZOPHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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